IDFP Delivers 5850-Fold Greater MAGL Potency than JZL184 vs. FAAH Selectivity Ratio
IDFP is a potent dual MAGL/FAAH inhibitor, whereas JZL184 is a selective MAGL inhibitor. Critically, the selectivity window between these two targets differs by orders of magnitude. IDFP exhibits only a 3.75-fold preference for MAGL over FAAH (IC₅₀ values of 0.8 nM vs. 3.0 nM, respectively), demonstrating robust dual-target engagement . In stark contrast, JZL184 displays a >300-fold selectivity for MAGL over FAAH in vitro, with reported FAAH IC₅₀ values of approximately 4 µM in mouse brain membranes, compared to its MAGL IC₅₀ of 8 nM . This translates to a 5850-fold difference in the MAGL:FAAH selectivity ratio between the two compounds, underscoring that IDFP is not interchangeable with JZL184 for studies requiring concurrent FAAH inhibition.
| Evidence Dimension | MAGL:FAAH Selectivity Ratio (based on IC₅₀ values) |
|---|---|
| Target Compound Data | IC₅₀ (MAGL) = 0.8 nM; IC₅₀ (FAAH) = 3.0 nM; Ratio ≈ 3.75 |
| Comparator Or Baseline | JZL184: IC₅₀ (MAGL) = 8 nM; IC₅₀ (FAAH) ≈ 4000 nM; Ratio ≈ 500 |
| Quantified Difference | JZL184 exhibits ~133-fold higher MAGL:FAAH selectivity ratio than IDFP |
| Conditions | In vitro enzyme inhibition assays; IDFP data from MAGL and FAAH biochemical assays; JZL184 data from mouse brain membrane assays |
Why This Matters
This data directly informs experimental design: IDFP must be selected when simultaneous, potent inhibition of both MAGL and FAAH is required, whereas JZL184 is appropriate only for studies focused exclusively on MAGL-dependent pathways.
- [1] Wikipedia contributors. (2024, October 7). IDFP. In Wikipedia, The Free Encyclopedia. View Source
- [2] Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44. View Source
